This compound is classified as a N-acylsphingosine, specifically a deoxyceramide, which is a subclass of sphingolipids. Sphingolipids are essential components of cell membranes and play critical roles in cell signaling and metabolism. N-(tetracosanoyl)-1-deoxysphing-4-enine has been identified as a metabolite in mouse models, indicating its biological significance in mammalian systems .
The synthesis of N-(tetracosanoyl)-1-deoxysphing-4-enine typically involves the following steps:
N-(tetracosanoyl)-1-deoxysphing-4-enine has a complex molecular structure characterized by:
The structural representation can be depicted using SMILES notation: C(CCCCCCCCCCCCCCCCCCCCCCCC)C(=C(C)N)C(C(C)O)
. This notation highlights the long carbon chain and functional groups present in the molecule .
N-(tetracosanoyl)-1-deoxysphing-4-enine can participate in several chemical reactions:
The mechanism of action for N-(tetracosanoyl)-1-deoxysphing-4-enine is primarily linked to its role in cellular signaling pathways:
Research indicates that alterations in ceramide metabolism may contribute to insulin resistance and other metabolic disorders, highlighting its importance in diabetes pathophysiology .
N-(tetracosanoyl)-1-deoxysphing-4-enine exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and potential applications .
N-(tetracosanoyl)-1-deoxysphing-4-enine has several scientific applications:
Serine palmitoyltransferase (SPT) catalyzes the rate-limiting step in sphingolipid biosynthesis, initiating the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. This enzyme complex represents the molecular gateway for both canonical sphingolipids and atypical 1-deoxysphingolipids like N-(tetracosanoyl)-1-deoxysphing-4-enine. Structurally, SPT is organized as a heterotrimeric complex in eukaryotes, composed of SPTLC1 and SPTLC2 subunits that form the catalytic core, along with small activating subunits (SPTSSA or SPTSSB) that enhance enzymatic activity by >25-fold [3] [5]. The SPTLC2 subunit contains the essential lysine residue for pyridoxal 5′-phosphate (PLP) cofactor binding, while SPTLC1 plays a crucial regulatory role despite lacking catalytic residues [5].
Pathogenic variants in SPTSSA significantly impair the negative regulation of SPT by ORMDL proteins, leading to uncontrolled sphingolipid synthesis. Biochemical studies demonstrate that these variants cause a hereditary spastic paraplegia phenotype characterized by excessive sphingolipid production due to disrupted feedback inhibition. Specifically, de novo variants (p.Thr51Ile) and homozygous variants (p.Gln58AlafsTer10) in SPTSSA compromise ORMDL binding, resulting in unregulated SPT activity and accumulation of 1-deoxysphingolipids [3]. The enzyme's catalytic mechanism involves multiple steps: formation of an external aldimine, quinonoid intermediate generation, Claisen condensation with palmitoyl-CoA, and decarboxylation to form the product quinonoid [5].
Table 1: Structural Characteristics of N-(tetracosanoyl)-1-deoxysphing-4-enine
Property | Value | Biological Significance |
---|---|---|
Systematic Name | N-(tetracosanoyl)-1-deoxysphing-4-enine | Indicates C24 fatty acyl chain and unsaturation |
Molecular Formula | C₄₂H₈₃NO₂ | Hydrocarbon-dominated structure |
Mass | 633.6267 Da | High molecular weight lipid |
Species Shorthand Notation | Cer(m18:1(4E)/24:0) | Denotes 18-carbon sphingoid base with 4E double bond and saturated C24 fatty acid |
Lipid Category | 1-Deoxyceramide | Atypical sphingolipid lacking C1 hydroxyl group |
The endoplasmic reticulum localization of SPT positions it strategically for interaction with regulatory proteins and substrate channels. Recent cryo-EM studies reveal that SPT forms higher-order structures as a dimer of SPTLC1/SPTLC2/SPTSSA heterotrimers, creating an architectural framework that facilitates both catalytic efficiency and regulatory control through ORMDL binding [3] [5]. This structural organization is essential for understanding how pathogenic mutations disrupt normal feedback inhibition, leading to the accumulation of atypical sphingolipids including N-(tetracosanoyl)-1-deoxysphing-4-enine.
SPT exhibits remarkable substrate plasticity that enables the biosynthesis of atypical 1-deoxysphingolipids. While the enzyme demonstrates high selectivity for L-serine under physiological conditions, specific mutations in SPTLC1 (e.g., C133W, C133Y, V144D) significantly alter substrate preference, enabling the utilization of L-alanine and glycine as alternative amino acid substrates [3] [5]. This substrate promiscuity results in the formation of atypical deoxysphingoid bases that lack the C1-hydroxyl group – a structural hallmark of 1-deoxysphingolipids like N-(tetracosanoyl)-1-deoxysphing-4-enine. The condensation reaction follows a PLP-dependent mechanism where the abstraction of the α-proton from the PLP-L-alanine external aldimine generates a quinonoid intermediate, which subsequently undergoes Claisen condensation with palmitoyl-CoA [5].
The acyl-CoA specificity of SPT shows a strong preference for palmitoyl-CoA (C16:0) as the primary fatty acyl donor, though it can accommodate other long-chain acyl-CoAs. The second acylation step in the biosynthesis of N-(tetracosanoyl)-1-deoxysphing-4-enine is catalyzed by ceramide synthase, which demonstrates distinct specificity for very-long-chain fatty acyl-CoAs like tetracosanoyl-CoA (C24:0). This dual substrate selectivity creates a biosynthetic pathway where SPT generates the 1-deoxysphingoid base, which is subsequently N-acylated with tetracosanoyl-CoA to form the final ceramide analog [1] [7].
Table 2: Enzyme Kinetics in 1-Deoxysphingolipid Biosynthesis
Enzyme | Primary Substrate | Catalytic Efficiency (Kcat/Km) | Pathological Alterations |
---|---|---|---|
Serine Palmitoyltransferase (Wild-type) | L-serine + Palmitoyl-CoA | 100% (Reference) | - |
Mutant SPT (HSAN1 variants) | L-alanine + Palmitoyl-CoA | 65-80% of wild-type efficiency | Hereditary Sensory Neuropathy Type I |
Ceramide Synthase | Sphingoid base + Tetracosanoyl-CoA | Not quantified in search results | Impaired in some neurodegenerative disorders |
Ceramide Reductase | 3-Ketoceramide | Higher in bacteria than eukaryotes | Bacterial pathway differs from eukaryotic |
Pathogenic implications of altered substrate specificity are evident in hereditary sensory neuropathy type 1 (HSAN1), where mutant SPT incorporates L-alanine to produce 1-deoxysphinganine and 1-deoxymethylsphinganine. These atypical sphingoid bases are preferentially N-acylated with very-long-chain fatty acids like tetracosanoic acid (C24:0), ultimately forming neurotoxic 1-deoxysphingolipids including N-(tetracosanoyl)-1-deoxysphing-4-enine [3]. The kinetic parameters of mutant SPT reveal a significant reduction in catalytic efficiency when utilizing L-serine, while maintaining substantial activity with L-alanine. This substrate switching mechanism represents a fundamental shift from canonical sphingolipid biosynthesis toward pathological 1-deoxysphingolipid production.
The biosynthesis of N-(tetracosanoyl)-1-deoxysphing-4-enine diverges from canonical sphingolipid pathways at multiple regulatory points, creating distinct metabolic and functional consequences. The initial divergence occurs at the SPT-catalyzed condensation step: while canonical sphingolipids derive from the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, 1-deoxysphingoid bases form through alternative amino acid substrates [3]. This fundamental difference eliminates the possibility of C1-hydroxyl group phosphorylation – a crucial modification in sphingosine-1-phosphate signaling – rendering 1-deoxysphingolipids incapable of participating in canonical sphingolipid signaling cascades.
The subcellular organization of 1-deoxysphingolipid synthesis differs significantly between eukaryotic and bacterial systems. In eukaryotes, both SPT and ceramide synthase are membrane-bound enzymes localized to the endoplasmic reticulum. However, bacterial sphingolipid synthesis exhibits a compartmentalized pathway where SPT and ceramide synthase operate in the cytoplasm, while the reductase localizes to the periplasmic space. This spatial organization supports a model where the second acylation precedes reduction in bacteria, contrasting with the eukaryotic sequence where reduction typically occurs before acylation [9]. These differences highlight evolutionary adaptations in sphingolipid production that influence the biosynthesis of 1-deoxysphingolipids.
Table 3: Biosynthetic Pathway Comparison: Canonical vs. 1-Deoxysphingolipids
Biosynthetic Feature | Canonical Sphingolipids | 1-Deoxysphingolipids | Functional Implications |
---|---|---|---|
Initial Substrate | L-serine + Palmitoyl-CoA | L-alanine/glycine + Palmitoyl-CoA | Altered sphingoid base structure |
Sphingoid Base Modification | Reduction before N-acylation | N-acylation before reduction (bacteria) | Pathway compartmentalization differences |
C1-Hydroxyl Group | Present | Absent | Eliminates phosphorylation site |
ORMDL Regulation | Tightly regulated | Impaired in pathogenic variants | Leads to sphingolipid overproduction |
Metabolic Fate | Complex sphingolipid synthesis | Terminal metabolite or signaling molecule | Different biological functions |
Tissue Distribution | Ubiquitous | Elevated in HSAN1 patients | Neurotoxicity concerns |
Metabolic regulation differs substantially between these pathways. Canonical sphingolipid biosynthesis undergoes tight feedback inhibition through ORMDL proteins, which sense cellular sphingolipid levels and allosterically inhibit SPT activity. In contrast, 1-deoxysphingolipid biosynthesis often occurs in the context of impaired ORMDL regulation, as evidenced by SPTSSA variants that disrupt this feedback mechanism [3]. The metabolic flux toward 1-deoxysphingolipids is further amplified by the inability of these atypical sphingoid bases to be efficiently converted to complex sphingolipids, leading to their accumulation as terminal metabolites. This contrasts with canonical sphingoid bases, which undergo efficient conversion to ceramides, sphingomyelins, and glycosphingolipids through well-defined metabolic pathways.
The pathophysiological significance of these biosynthetic differences emerges in neurological disorders. Excessive production of 1-deoxysphingolipids, including N-(tetracosanoyl)-1-deoxysphing-4-enine, is associated with progressive neurodegenerative conditions like hereditary spastic paraplegia. Drosophila models expressing mutant SPTSSA show severe neurological defects and shortened lifespan, directly linking impaired regulation of sphingolipid synthesis to neurodegeneration [3]. These findings establish that the distinct biosynthetic routes of 1-deoxysphingolipids versus canonical sphingolipids have profound implications for cellular homeostasis and neurological function.
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.:
CAS No.: 3459-94-7
CAS No.: 7269-72-9